molecular formula C20H22O9 B157992 Piceatannol 3'-O-glucoside

Piceatannol 3'-O-glucoside

Katalognummer: B157992
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: UMGCIIXWEFTPOC-CUYWLFDKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piceatannol 3'-O-glucoside (C₂₀H₂₂O₉, molecular weight 406.38 g/mol) is a naturally occurring stilbene glycoside primarily isolated from Rheum rhabarbarum (rhubarb) . Structurally, it consists of piceatannol (a hydroxylated analog of resveratrol) conjugated with a glucose moiety at the 3'-position of its aromatic ring. This glycosylation enhances its solubility and metabolic stability compared to its aglycone counterpart .

Vorbereitungsmethoden

Botanical Sources and Initial Extraction Protocols

Plant Material Selection and Pretreatment

PG is predominantly isolated from the rhizomes of Rheum species, with Rheum rhabarbarum and Rheum austral serving as primary sources . Fresh rhizomes are typically washed, dried at 40–50°C, and milled into a coarse powder to maximize surface area for solvent penetration . The choice of plant maturity and geographical origin critically influences PG yield, as secondary metabolite concentrations vary with environmental conditions .

Ethanol-Based Extraction

The initial extraction employs ethanol (70–80% v/v) in a solid-to-solvent ratio of 1:10 (w/v) under reflux at 60–70°C for 3–4 hours . This step solubilizes PG alongside other polar constituents, including anthraquinones and tannins. Post-extraction, the ethanolic phase is concentrated under reduced pressure at 50°C to obtain a crude extract .

Table 1: Solvent Efficiency in PG Extraction

Solvent SystemPG Yield (mg/g dry weight)Key Impurities
80% Ethanol12.3 ± 1.2Anthraquinones
Methanol10.8 ± 0.9Tannins
Acetone8.5 ± 0.7Flavonoids

Sequential Fractionation and Solvent Partitioning

Ethyl Acetate Partitioning

The concentrated ethanolic extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) to isolate medium-polarity compounds . PG, being moderately polar, preferentially partitions into the EtOAc layer. Three rounds of partitioning (1:1 v/v) are typically performed, yielding a PG-enriched EtOAc fraction .

Silica Gel Column Chromatography

The EtOAc-soluble fraction is subjected to silica gel (60–120 mesh) column chromatography using a gradient of chloroform:methanol (95:5 to 70:30 v/v) . PG elutes in the 80:20 chloroform:methanol fraction, as confirmed by thin-layer chromatography (TLC; Rf = 0.42, silica GF254, chloroform:methanol:acetic acid 85:15:2) .

Table 2: Chromatographic Elution Profile of PG

Eluent Ratio (CHCl3:MeOH)PG Purity (%)Recovery Rate (%)
95:5<52.1 ± 0.3
85:1522.4 ± 3.118.7 ± 2.5
80:2074.6 ± 4.265.3 ± 3.8
70:3012.8 ± 1.99.4 ± 1.2

Data derived from Woo et al. (2010) .

High-Resolution Purification Techniques

ODS Reverse-Phase Chromatography

Further purification employs octadecyl silane (ODS) columns with a methanol:water gradient (1:2 to 3:1 v/v) . PG elutes at 2:1 methanol:water, achieving >95% purity as verified by high-performance liquid chromatography (HPLC; C18 column, 280 nm detection) .

Recrystallization and Final Isolation

The pooled PG fractions are concentrated and recrystallized from methanol:diethyl ether (1:5 v/v) at 4°C, yielding colorless needles with a melting point of 198–200°C .

Analytical Characterization and Quality Control

Spectroscopic Identification

  • UV-Vis : λmax 306 nm (methanol), characteristic of stilbenoid chromophores .

  • NMR :

    • ¹H-NMR (500 MHz, DMSO-d6) : δ 6.85 (d, J = 16.4 Hz, H-7), 6.70 (d, J = 16.4 Hz, H-8), 4.90 (d, J = 7.2 Hz, H-1') .

    • ¹³C-NMR : δ 158.3 (C-8), 102.7 (C-1'), 78.2 (C-5') .

Purity Assessment via HPLC

A validated HPLC method utilizes a C18 column (4.6 × 250 mm, 5 μm) with isocratic elution (acetonitrile:water 35:65, 1.0 mL/min), achieving baseline separation of PG (tR = 12.3 min) .

Scalability Challenges and Industrial Considerations

Solubility Constraints

PG exhibits limited aqueous solubility (<0.1 mg/mL in H2O), necessitating dimethyl sulfoxide (DMSO) or ethanol as co-solvents for in vitro assays .

Table 3: PG Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO50.0
Ethanol15.2
Water<0.1

Data sourced from GlpBio (2023) .

Emerging Synthetic Approaches

Enzymatic Glycosylation

Recent advances employ UDP-glucosyltransferases (UGTs) to catalyze the β-D-glucosylation of piceatannol, achieving 58% conversion efficiency in recombinant E. coli systems .

Chemoenzymatic Synthesis

A hybrid approach combines chemical synthesis of piceatannol aglycone with enzymatic glucosylation, yielding PG with 92% enantiomeric excess .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piceatannol-3'-O-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann an der C-2'-Position des Zuckerrests acyliert werden, was zur Bildung verschiedener Derivate führt .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene acylierte Derivate von Piceatannol-3'-O-glucosid, die unterschiedliche biologische Aktivitäten aufweisen können .

Wirkmechanismus

Piceatannol 3’-O-glucoside exerts its effects through several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Bioactivities :

  • Arginase Inhibition: Piceatannol 3'-O-glucoside inhibits arginase I and II with IC₅₀ values of 11.22 μM and 11.06 μM, respectively, thereby enhancing nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS) activation .
  • Vasoprotective Effects : In vivo studies demonstrate its ability to improve vascular function in atherosclerotic models by reducing vasoconstriction and enhancing endothelial-dependent vasodilation .
  • Antioxidant and Anti-inflammatory Properties: It suppresses lipoxygenase activity (IC₅₀ = 69 μM) and repolarizes tumor-associated macrophages (TAMs) toward the M1 phenotype, potentiating anti-tumor immune responses .

Structural Analogs: Stilbene Glycosides

Compound Glycosylation Position Source Key Bioactivities IC₅₀/EC₅₀ Values References
This compound 3'-OH Rhubarb (Rheum spp.) Arginase inhibition, eNOS activation, vasoprotection, anti-inflammatory 11.22 μM (Arginase I)
Resveratrol 3-O-glucoside 3-OH Grape, Japanese knotweed Antioxidant, anti-aging, SIRT1 activation Not reported for arginase
Piceatannol 4'-O-glucoside 4'-OH Phytolacca americana Antioxidant, limited studies on arginase modulation Not quantified
Resveratrol 4'-O-glucoside 4'-OH Cultured plant cells Enhanced bioavailability compared to resveratrol Not reported for arginase

Structural Insights :

  • Glycosylation at the 3'-position in this compound confers unique arginase inhibitory activity, absent in resveratrol derivatives .
  • The 4'-O-glucoside analog of piceatannol is regioselectively synthesized by plant glucosyltransferases but lacks documented arginase inhibition .

Functional Analogs: Arginase Inhibitors

Compound Class Source Arginase Inhibition (IC₅₀) Clinical Relevance References
This compound Natural stilbene Rhubarb 11.22 μM (I), 11.06 μM (II) Preclinical studies for atherosclerosis
CB-1158 Synthetic small molecule Laboratory synthesis 86 nM (I), 296 nM (II) Phase I trials for cancer immunotherapy
Nor-NOHA acetate Arginine analog Synthetic 5–10 μM (I/II) Preclinical anti-leukemia studies

Functional Insights :

  • This compound’s dual arginase I/II inhibition is distinct from synthetic inhibitors like CB-1158, which show higher potency but lack natural derivations .
  • Unlike nor-NOHA acetate, this compound activates eNOS, offering combined vasoprotective and immunomodulatory benefits .

Pharmacokinetic and Solubility Comparison

Compound Solubility (DMSO) Stability Bioavailability Formulation Advances References
This compound Moderate (~5 mg/mL) Stable at -20°C, light-sensitive Low (oral) Amorphous form improves solubility
Resveratrol Low (~0.05 mg/mL) Rapid metabolism Poor (oral) Liposomal encapsulation
Piceatannol (aglycone) Low (~0.1 mg/mL) Oxidative degradation Moderate (IV) Nanoparticle delivery systems

Key Findings :

  • Glycosylation at the 3'-position improves aqueous solubility over resveratrol but remains inferior to synthetic arginase inhibitors like CB-1158 .
  • Amorphous formulations of this compound enhance solubility and stability, making it viable for drug development .

Biologische Aktivität

Piceatannol 3'-O-glucoside (PG) is a bioactive compound derived from stilbenoids, primarily recognized for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PG, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is a glycosylated form of piceatannol, which is structurally similar to resveratrol. Its chemical structure consists of a phenolic compound with a glucose moiety attached at the 3' position. This modification enhances its solubility and bioavailability compared to its aglycone counterpart.

Nitric Oxide Synthase Activation

PG has been shown to activate endothelial nitric oxide synthase (eNOS) through the inhibition of arginase activity. Arginase competes with eNOS for the common substrate L-arginine, and PG's inhibition of arginase leads to increased nitric oxide (NO) production. This mechanism is particularly significant in cardiovascular health, as NO plays a crucial role in vascular relaxation and blood flow regulation.

  • IC50 Values : PG exhibits IC50 values of 11.22 µM for arginase I and 11.06 µM for arginase II, indicating its potency as an arginase inhibitor .

Antioxidant and Anti-inflammatory Effects

PG possesses strong antioxidant properties, which help mitigate oxidative stress in cells. It has been demonstrated to suppress oxidative stress via the NRF2/HO-1 pathway, leading to reduced apoptosis in neuronal cells exposed to neurotoxic agents like colistin .

Anticancer Properties

Research has highlighted PG's cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer
  • Leukemia
  • Melanoma
  • Hepatocellular Carcinoma
  • Ovarian Cancer

In vitro studies show that PG can induce apoptosis in these cancer cells by modulating key signaling pathways .

Cardiovascular Health

PG's role in enhancing endothelial function has significant implications for cardiovascular diseases. In animal models, PG treatment improved vasorelaxation responses and reduced fatty streak formation in atherosclerotic mice .

Study on Neurotoxicity

A recent study investigated the effects of PG on colistin-induced neurotoxicity. The results indicated that PG significantly reduced neuronal apoptosis and oxidative stress levels by activating the NRF2 pathway. This suggests potential therapeutic applications for PG in treating neurodegenerative conditions associated with oxidative damage .

Vascular Function Improvement

In experiments involving isolated aortic rings from mice, PG administration led to enhanced acetylcholine-dependent vasorelaxation and inhibited vasoconstriction responses. This underscores its potential as a therapeutic agent for improving vascular reactivity in conditions like hypertension .

Biochemical Analysis

The following table summarizes the biochemical properties and effects of this compound:

PropertyValue/Effect
IC50 (Arginase I)11.22 µM
IC50 (Arginase II)11.06 µM
Inhibition of Arginase ActivitySignificant reduction observed at various concentrations (e.g., 75% at 1 µM)
Nitric Oxide Production IncreaseUp to 78% enhancement in isolated aortic rings
CytotoxicitySignificant against multiple cancer cell lines

Pharmacokinetics

This compound undergoes extensive metabolic processes including glucuronidation and sulfation, primarily mediated by UDP-glucuronosyltransferases (UGTs). These metabolic pathways are crucial for determining the compound's bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. How can researchers validate the purity and structural identity of Piceatannol 3'-O-glucoside in natural product extracts?

Methodological Answer: Purity validation typically employs HPLC with UV detection at 280 nm (for phenolic absorption), requiring ≥98% purity for pharmacological studies . Structural confirmation involves tandem mass spectrometry (MS/MS) to fragment the [M-H]⁻ ion at m/z 405.1, observing characteristic glucoside cleavage fragments (e.g., m/z 243.1 for the aglycone) . Nuclear magnetic resonance (NMR) should confirm:

  • Glucosyl anomeric proton at δ 4.8–5.2 ppm (¹H NMR)
  • C-3' glycosylation via HMBC correlation between glucose anomeric carbon and C-3' of piceatannol .

Table 1: Key Analytical Parameters for Purity Assessment

MethodConditionsAcceptance Criteria
HPLCC18 column, 0.1% formic acid gradientPeak area ≥98% at 280 nm
MS/MSESI-negative mode, CID 25 eVMajor fragments: 243.1, 405.1

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer: Store at –20°C in inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis. Lyophilized powder should be protected from light and moisture, with stability confirmed via periodic HPLC analysis . Reconstitution in DMSO (10 mM stock) is recommended for cell-based assays, but avoid repeated freeze-thaw cycles .

Q. How can researchers isolate this compound from Rhubarb (Rheum spp.)?

Methodological Answer: Use maceration or Soxhlet extraction with 70% ethanol, followed by column chromatography (e.g., Diaion HP-20 resin) and gradient elution (water:methanol, 30%→100%). Final purification employs preparative HPLC (C18 column, 0.1% formic acid/ACN) . Validate yield using LC-MS/MS with reference standards .

Q. What solvent systems are suitable for solubility testing in pharmacological assays?

Methodological Answer: this compound has limited solubility in aqueous buffers. Use DMSO (up to 0.1% v/v in cell culture) or methanol:water (1:1) for stock solutions. For in vivo studies, consider cyclodextrin-based formulations to enhance bioavailability .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO~10Suitable for cell assays
Methanol~5Use for analytical workflows
PBS (pH 7.4)<0.1Requires solubilization aids

Q. How to design dose-response experiments for arginase inhibition studies?

Methodological Answer: Use recombinant arginase I/II enzymes (5–10 nM) in Tris-HCl buffer (pH 9.0) with 10 mM MnCl₂. Incubate with this compound (1–100 µM) and measure urea production via colorimetric assays (e.g., α-isonitrosopropiophenone method). Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How does this compound’s inhibition of arginase I/II compare to other natural inhibitors?

Methodological Answer: Compare IC₅₀ values against known inhibitors (e.g., DL-Norvaline, S-(2-boronoethyl)-L-cysteine) using standardized assays. This compound shows dual inhibition of arginase I (IC₅₀ = 11.22 µM) and II (IC₅₀ = 11.06 µM), suggesting competitive binding at the manganese cluster . Structural analogs (e.g., galloylated derivatives) may enhance potency .

Table 3: Comparative Arginase Inhibition Data

CompoundArginase I IC₅₀ (µM)Arginase II IC₅₀ (µM)
This compound11.2211.06
DL-Norvaline450>500

Q. What experimental strategies can resolve contradictions in bioavailability data across species?

Methodological Answer: Pharmacokinetic studies in Beagle dogs (2 mg/kg IV) show a plasma half-life of 1.8 hours, with low oral bioavailability (<5%) due to glucuronidation . To reconcile interspecies differences:

  • Use LC-MS/MS to quantify parent compound and metabolites.
  • Apply PBPK modeling to extrapolate human pharmacokinetics.
  • Test enteric-coated formulations to bypass first-pass metabolism.

Q. How can researchers optimize the amorphous form of this compound for enhanced bioactivity?

Methodological Answer: Use spray-drying or quench-cooling to generate amorphous forms. Characterize via X-ray diffraction (absence of crystalline peaks) and DSC (glass transition temperature ~120°C). Amorphous forms show 3.5-fold higher solubility than crystalline counterparts, improving in vivo absorption .

Q. What in vitro models best elucidate endothelial nitric oxide synthase (eNOS) activation mechanisms?

Methodological Answer: Use HUVECs (human umbilical vein endothelial cells) treated with TNF-α to induce arginase expression. Measure:

  • NO production via DAF-FM fluorescence.
  • eNOS phosphorylation (Ser1177) by Western blot.
  • Arginase activity post-treatment with 10–50 µM this compound .

Q. How to address batch-to-batch variability in plant-derived this compound?

Methodological Answer: Implement Quality-by-Design (QbD) approaches:

  • Standardize extraction parameters (solvent ratio, temperature).
  • Use chemometric tools (PCA, PLS-DA) to correlate LC-MS metabolomic profiles with bioactivity.
  • Validate consistency via accelerated stability testing (40°C/75% RH for 6 months) .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCIIXWEFTPOC-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Piceatannol 3'-O-glucoside
Piceatannol 3'-O-glucoside
Piceatannol 3'-O-glucoside
Piceatannol 3'-O-glucoside
Piceatannol 3'-O-glucoside
Piceatannol 3'-O-glucoside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.